molecular formula C12H17NO3 B1476480 Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone CAS No. 2006634-60-0

Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone

Cat. No.: B1476480
CAS No.: 2006634-60-0
M. Wt: 223.27 g/mol
InChI Key: XZRBCUIDGUPRLI-UHFFFAOYSA-N
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Description

Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is a heterocyclic compound featuring a furan-2-yl group linked to a methanone scaffold, which is further connected to a 4-(2-hydroxyethyl)-substituted piperidine ring. This structure combines the electron-rich aromatic furan ring with a polar hydroxyethyl group, conferring unique physicochemical and pharmacological properties.

Properties

IUPAC Name

furan-2-yl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-8-5-10-3-6-13(7-4-10)12(15)11-2-1-9-16-11/h1-2,9-10,14H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZRBCUIDGUPRLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with tyrosine-protein kinases, which are crucial for cell signaling and regulation. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can affect the proliferation and differentiation of various cell types, including hematopoietic precursor cells. Additionally, it has been observed to alter the expression of genes involved in metabolic pathways and stress responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. For example, this compound has been found to interact with 17beta-HSD5, an enzyme involved in steroid metabolism. Such interactions can lead to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular stress and apoptosis. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound has been shown to influence the activity of enzymes involved in the synthesis and degradation of key metabolites. These interactions can lead to alterations in metabolic homeostasis and energy production within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, where it exerts its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and the presence of specific transport mechanisms.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments or organelles through targeting signals and post-translational modifications. This localization is essential for the compound to interact with its target biomolecules and exert its biochemical effects.

Biological Activity

Furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone, a compound with significant potential in medicinal chemistry, has been the subject of various studies aimed at elucidating its biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a furan ring, a piperidine moiety, and a hydroxyethyl substituent, which contribute to its unique chemical reactivity and biological activity. The presence of the furan ring is known to enhance lipophilicity and facilitate interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Receptor Interactions :
    • The furan derivative has shown potential as a kappa opioid receptor agonist and sigma receptor agonist , which are crucial in pain modulation and neuroprotection.
    • It may also act as a COX-2 inhibitor , indicating anti-inflammatory properties.
  • Enzyme Modulation :
    • The compound can inhibit enzymes involved in metabolic pathways, potentially affecting the pharmacokinetics of other drugs. For instance, it may influence the activity of monoamine oxidase (MAO) enzymes.
  • Cellular Pathways :
    • Studies suggest that furan derivatives can modulate signaling pathways related to cell proliferation and apoptosis, making them candidates for anticancer therapies.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has been investigated for its anticancer properties. It was found to inhibit the growth of several cancer cell lines, including breast and colorectal cancer cells. The mechanism involves inducing apoptosis and inhibiting cell cycle progression, which could be attributed to its ability to interact with specific receptors and enzymes involved in cancer proliferation .

Case Studies

  • Antiviral Activity : A study evaluated the antiviral potential of various furan derivatives, including this compound, against viral infections. The results indicated significant inhibition of viral replication at micromolar concentrations, highlighting the need for further exploration in antiviral therapies .
  • Neuroprotective Effects : In models of neurodegeneration, this compound exhibited protective effects on neuronal cells by modulating oxidative stress pathways. These findings suggest potential applications in treating neurodegenerative diseases such as Alzheimer's .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessMechanism of Action
AntimicrobialModerateInhibition of bacterial growth
AnticancerSignificantInduction of apoptosis; inhibition of cell proliferation
AntiviralModerateInhibition of viral replication
NeuroprotectiveSignificantModulation of oxidative stress

Scientific Research Applications

Chemistry

In the field of organic chemistry, furan-2-yl(4-(2-hydroxyethyl)piperidin-1-yl)methanone serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various modifications that can lead to the development of novel compounds with tailored properties.

Biology

The compound has been investigated for its bioactive properties , showing potential as an antimicrobial and anticancer agent. Research indicates that modifications to its structure can enhance its biological activity.

Medicine

This compound is being explored for therapeutic applications, particularly in treating diseases such as cancer and infections. Its ability to interact with specific biological targets makes it a candidate for drug development.

Recent studies reveal the compound's potential in various therapeutic areas:

Antiviral Activity

Furan derivatives have shown notable antiviral properties. For instance, a study indicated that certain derivatives exhibited significant activity against viral targets at low micromolar concentrations, suggesting their potential as antiviral agents.

Antibacterial Activity

The antibacterial efficacy of furan derivatives has been documented extensively. The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro tests revealed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.

Antiviral Efficacy

In a comparative study assessing various furan derivatives, one compound demonstrated an effective concentration (EC₅₀) value of 130 μM against a viral target, outperforming established treatments like nevirapine.

Antibacterial Testing

A series of piperidine derivatives were synthesized and tested for antibacterial activity. Results indicated that compounds with specific substitutions on the piperidine ring exhibited strong inhibition against multiple bacterial strains, confirming the significance of structural modifications in enhancing biological activity.

Research Findings Summary

The following table summarizes key findings from studies on the biological activities of furan derivatives:

Study FocusFindings
Antiviral ActivityEC₅₀ of 130 μM against viral target
Antibacterial ActivityMIC values from 0.0039 to 0.025 mg/mL
Structural ModificationsEnhanced efficacy through specific substitutions

Comparison with Similar Compounds

Piperazine vs. Piperidine Core Modifications

Compound: 4-(4-Aminophenyl)piperazin-1-ylmethanone ()

  • Structural Differences: Replaces the piperidine ring with piperazine and substitutes the hydroxyethyl group with a 4-aminophenyl moiety.
  • The 4-aminophenyl group increases aromaticity and may enhance interactions with hydrophobic pockets in target proteins.
  • Synthesis : Prepared via nucleophilic aromatic substitution followed by nitro reduction, yielding 85% purity .

Target Compound : The hydroxyethyl group in the piperidine ring improves water solubility compared to the aromatic amine in this analog.

Fluorinated Aryl Substituents

Compound: {4-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl}(furan-2-yl)methanone ()

  • Structural Differences : Incorporates a 2-fluorophenyl group on the piperazine ring.
  • Functional Impact :
    • Fluorine enhances lipophilicity and metabolic stability via C–F bond resistance to oxidation.
    • The fluorophenyl group may improve blood-brain barrier penetration, making this analog suitable for CNS targets .

Compound: Furan-2-yl(4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methanone ()

  • Structural Differences: Replaces the hydroxyethyl group with a thienopyrimidinyl substituent.
  • This modification likely shifts activity toward kinase inhibition pathways .

Bioisosteric Replacements

Compound: 2-[[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone ()

  • Structural Differences: Substitutes the methanone-linked hydroxyethyl group with a 1,3,4-oxadiazole-2-thioether chain.
  • Functional Impact: The oxadiazole ring acts as a bioisostere for ester or amide groups, improving metabolic stability.

Hybrid Structures with Heterocyclic Additions

Compound: (4-(3-(Aminomethyl)phenyl)piperidin-1-yl)(5-((2-fluorophenyl)ethynyl)furan-2-yl)methanone methanesulfonate ()

  • Structural Differences: Adds a 2-fluorophenyl ethynyl group to the furan ring and an aminomethylphenyl group to the piperidine.
  • The aminomethyl group introduces a protonatable site, which could enhance solubility in acidic environments .

Enzymatic Inhibition Profiles

Compound: 4-(2-Hydroxyethyl)piperidin-1-ylmethanone ()

  • Structural Differences : Replaces the furan-2-yl group with a 5-methylindole moiety.
  • Functional Impact :
    • Demonstrated inhibitory activity against 17β-HSD5 (aldo-keto reductase), with crystallographic data confirming binding to the enzyme's active site .
    • The hydroxyethyl group is critical for hydrogen bonding with NADP+ cofactors, a feature shared with the target compound.

Key Comparative Data

Property Target Compound Piperazine Analog () Fluorophenyl Analog () Oxadiazole Analog ()
Core Structure Piperidine Piperazine Piperazine Piperidine
Key Substituent 2-Hydroxyethyl 4-Aminophenyl 2-Fluorophenyl 1,3,4-Oxadiazole
Melting Point (°C) Not reported 81–83 Not reported Not reported
Solubility High (polar group) Moderate Low (lipophilic F) Moderate
Biological Target 17β-HSD5 (inference) Not reported CNS receptors (inference) Redox enzymes (inference)
Synthetic Yield Not reported 85% Not reported Not reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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